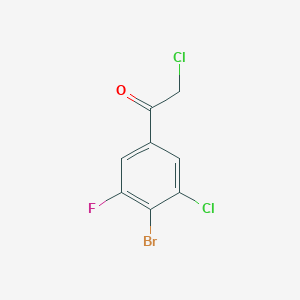

4'-Bromo-3'-chloro-5'-fluorophenacyl chloride

Description

4'-Bromo-3'-chloro-5'-fluorophenacyl chloride is a halogenated phenacyl chloride derivative with the molecular formula C₈H₄BrCl₂FO and an approximate molecular weight of 286 g/mol (calculated). It features a bromine atom at the 4' position, chlorine at the 3' position, and fluorine at the 5' position on the aromatic ring, attached to a phenacyl chloride backbone (COCH₂Cl). This compound is likely used in synthetic organic chemistry as an intermediate for pharmaceuticals or agrochemicals due to its reactive α-chloroketone group, which facilitates nucleophilic substitutions.

Properties

IUPAC Name |

1-(4-bromo-3-chloro-5-fluorophenyl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl2FO/c9-8-5(11)1-4(2-6(8)12)7(13)3-10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREJJYQJWBWRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4'-Bromo-3'-chloro-5'-fluorophenacyl chloride is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research.

Chemical Structure and Properties

The compound's structure features a phenacyl chloride moiety substituted with bromine, chlorine, and fluorine atoms. This unique combination of halogens is believed to enhance its reactivity and biological activity. The molecular formula is CHBrClF, with a molecular weight of approximately 303.56 g/mol.

Biological Activity Overview

The biological activity of 4'-Bromo-3'-chloro-5'-fluorophenacyl chloride has been investigated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that halogenated compounds exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes and interfere with metabolic processes. The compound demonstrated significant antibacterial activity against various strains, with minimum inhibitory concentration (MIC) values indicating efficacy comparable to established antibiotics.

Antifungal Activity

In vitro studies have shown that 4'-Bromo-3'-chloro-5'-fluorophenacyl chloride possesses antifungal properties, particularly against Candida species. The compound's mechanism appears to involve the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The IC values for various cancer cell lines indicate promising results, warranting further investigation.

Case Studies

- Antibacterial Efficacy : A study conducted by Sravani Joshi et al. (2023) reported that compounds similar to 4'-Bromo-3'-chloro-5'-fluorophenacyl chloride exhibited significant antibacterial effects due to their halogen substituents. The study utilized computational methods to predict the pharmacokinetics and toxicity profiles of these compounds, confirming their potential as drug candidates .

- Antifungal Properties : Research published in the Egyptian Journal of Chemistry highlighted the synthesis and biological evaluation of halogenated phenacyl derivatives, including 4'-Bromo-3'-chloro-5'-fluorophenacyl chloride. The study found that these derivatives had lower IC values against Candida albicans compared to non-halogenated analogs, suggesting enhanced antifungal activity .

- Anticancer Mechanisms : A recent investigation into the anticancer effects of halogenated phenacyl compounds revealed that 4'-Bromo-3'-chloro-5'-fluorophenacyl chloride could induce cell cycle arrest and apoptosis in breast cancer cell lines. The study provided detailed mechanistic insights into the activation of apoptotic pathways mediated by reactive oxygen species (ROS) .

Research Findings Summary Table

| Activity Type | Test Organisms/Cell Lines | IC Values (µM/ml) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | 12.34 - 20.56 | Disruption of cell membrane integrity |

| Antifungal | Candida albicans | 15.76 | Inhibition of ergosterol synthesis |

| Anticancer | MCF-7 (breast cancer) | 18.45 | Induction of apoptosis via caspase activation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4'-bromo-3'-chloro-5'-fluorophenacyl chloride with three analogs, highlighting substituent positions, molecular properties, and safety considerations.

Key Observations:

Substituent Position Effects :

- The position of halogens significantly influences reactivity. For example:

- Electron-withdrawing groups (e.g., 4'-Br, 5'-F) enhance the electrophilicity of the α-chloroketone, favoring nucleophilic substitutions.

- Ortho-substituted chlorine (e.g., 2'-Cl in 5'-bromo-2'-chloro-4'-fluorophenacyl chloride) may sterically hinder reactions .

Molecular Weight Discrepancies :

- The reported molecular weight of 293.156 g/mol for 3'-bromo-2'-chloro-5'-fluorophenacyl chloride conflicts with the calculated value (~286 g/mol). This discrepancy may stem from measurement errors or impurities in the cited source.

Safety and Handling :

- All analogs require stringent safety protocols:

- Use fume hoods to avoid inhalation of toxic fumes.

- Store in cool, dry conditions away from bases or nucleophiles to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.